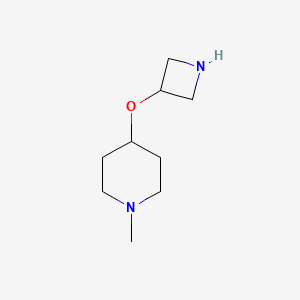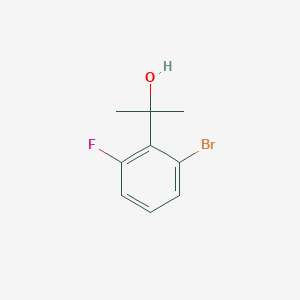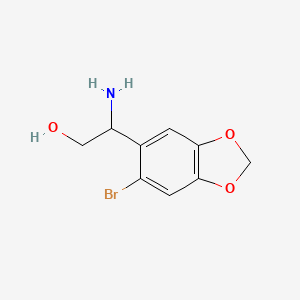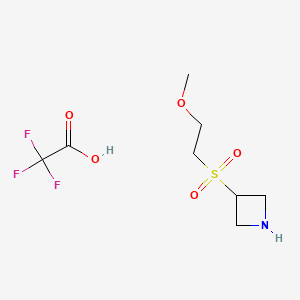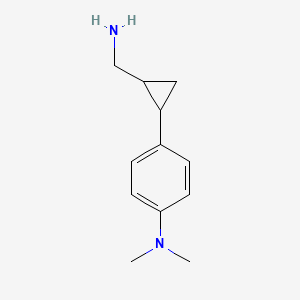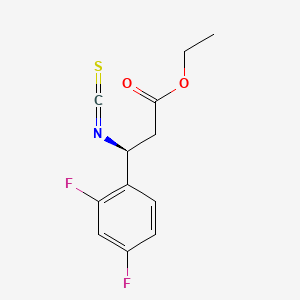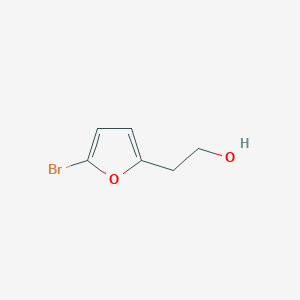
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is a chiral amine compound characterized by the presence of a furan ring substituted with two methyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethylfuran.
Chiral Amine Introduction: The chiral amine group is introduced via a reductive amination reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde or ketone, followed by reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the furan ring.
Applications De Recherche Scientifique
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound’s biological activity is investigated for potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
2,5-Dimethylfuran: The parent compound without the amine group.
1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: The racemic mixture of the compound.
Uniqueness
(S)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the furan ring and the specific substitution pattern also contribute to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(1S)-1-(2,5-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1 |
Clé InChI |
MTHKKBLSINVYHP-LURJTMIESA-N |
SMILES isomérique |
CC1=CC(=C(O1)C)[C@H](C)N |
SMILES canonique |
CC1=CC(=C(O1)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)
